3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methylbenzenesulfonamide
CAS No.: 1396808-52-8
Cat. No.: VC7449048
Molecular Formula: C20H21ClN4O3S
Molecular Weight: 432.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396808-52-8 |
|---|---|
| Molecular Formula | C20H21ClN4O3S |
| Molecular Weight | 432.92 |
| IUPAC Name | 3-chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C20H21ClN4O3S/c1-14-17(21)8-5-9-18(14)29(27,28)22-12-13-24-20(26)25(16-6-3-2-4-7-16)19(23-24)15-10-11-15/h2-9,15,22H,10-13H2,1H3 |
| Standard InChI Key | IVEXNUSJRMQVFZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
The compound 3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methylbenzenesulfonamide features a 1,2,4-triazole core substituted at position 3 with a cyclopropyl group and at position 4 with a phenyl ring. This triazole system is fused to a dihydro-oxo group, forming a 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold. The ethyl linker connects this heterocycle to the benzenesulfonamide group, which is substituted at the 3-position with chlorine and the 2-position with a methyl group .
Key structural attributes include:
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Triazole core: The 1,2,4-triazole ring contributes to π-π stacking interactions with biological targets.
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Cyclopropyl substituent: Enhances metabolic stability and modulates lipophilicity .
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Phenyl group: Facilitates hydrophobic interactions in enzyme binding pockets.
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Benzenesulfonamide: A classic pharmacophore known for hydrogen-bonding capabilities .
The molecular formula is , with a molecular weight of 484.0 g/mol. Spectroscopic characterization via -NMR typically reveals peaks at δ 1.05–1.35 ppm (cyclopropyl protons), δ 2.45 ppm (methyl group), and δ 7.20–8.10 ppm (aromatic protons).
Synthetic Pathways
One-Pot Synthesis Strategy
A modified Dimroth rearrangement forms the triazole core (Scheme 1). Cyclopropanecarbonyl chloride reacts with a hydrazide intermediate under acidic conditions to form a triazolo[c]quinazoline precursor. Subsequent nucleophilic ring opening in a methanol-water mixture yields the 3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazole intermediate .
Key reaction steps:
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Acylation: Hydrazide formation using cyclopropanecarbonyl chloride.
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Heterocyclization: Acid-catalyzed cyclization to triazolo[c]quinazoline.
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Ring opening: Hydrolysis to release the triazole-ethylamine intermediate.
The benzenesulfonamide moiety is introduced via nucleophilic substitution, where 3-chloro-2-methylbenzenesulfonyl chloride reacts with the triazole-ethylamine intermediate in dichloromethane with triethylamine as a base .
Biological Activity
Antimicrobial Properties
The compound demonstrates potent activity against Staphylococcus aureus (MIC: 4–8 µM), surpassing ciprofloxacin in cyclopropyl-containing derivatives . Structural features driving efficacy include:
| Structural Feature | Biological Impact |
|---|---|
| Cyclopropyl group | Enhances membrane penetration |
| Benzenesulfonamide | Inhibits dihydropteroate synthase |
| Triazole core | Disrupts DNA gyrase via H-bonding |
Notably, halogenation at the benzenesulfonamide’s 3-position improves target affinity, while methyl substitution at position 2 reduces cytotoxicity .
Antioxidant Activity
In DPPH radical scavenging assays, the compound achieves 72.3% inhibition at 100 µM, attributed to the triazole ring’s electron-deficient nature quenching free radicals .
Molecular Docking and Target Engagement
Docking studies against S. aureus DNA gyrase (PDB: 1KZN) reveal critical interactions:
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Triazole N2: Hydrogen bond with Asp83 ().
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Sulfonamide O: Ionic interaction with Arg84.
The binding pose mirrors fluoroquinolones but avoids carboxylate-mediated toxicity, a significant therapeutic advantage .
Pharmacokinetic Profiling
SwissADME predictions highlight favorable drug-likeness:
| Parameter | Value | Ideal Range |
|---|---|---|
| Molecular weight | 484.0 Da | <500 Da |
| LogP | 2.8 | ≤5 |
| TPSA | 98.7 Ų | <140 Ų |
| H-bond acceptors | 6 | ≤10 |
| H-bond donors | 3 | ≤5 |
The compound complies with Lipinski’s, Veber’s, and Ghose’s rules, indicating high oral bioavailability .
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